Cas no 54714-33-9 (2-Methylcyclohexanol acetate)
2-Methylcyclohexanol acetate Chemical and Physical Properties
Names and Identifiers
-
- 2-Methylcyclohexanol acetate
- (+-)-trans-< 2-Methyl-cyclohexyl> -acetat
- (+-)-trans-1-Acetoxy-2-methyl-cyclohexan
- (+-)-trans-1-acetoxy-2-methyl-cyclohexane
- 2-met
- 2-methylcyclohexan-1-ol
- A830338
- AG-F-90726
- cis-(?A'A A'A currency)-2-Methylcyclohexyl acetate
- cis-2-Methylcyclohexyl acetate
- CTK5A2394
- Cyclohexanol,2-methyl-, acetate, cis-
- ethanoic acid
- trans-2-methylcyclohexanyl acetate
- trans-2-methylcyclohexyl acetate
- trans-2-methylcyclohexyl ethanoate
- (?à)-cis-2-Methylcyclohexyl acetate
- cis-(?à)-2-Methylcyclohexyl acetate
- cis-2-Methylcyclohexanolacetate
- EINECS 227-231-1
- 2-METHYLCYCLOHEXYLACETATE
- FT-0621736
- Acetic Acid 2-Methylcyclohexyl Ester
- 2-Methylcyclohexyl acetate
- DT3AUW483O
- CS-0331747
- AMY307
- 2-Methyl cyclo hexyl acetate
- NSC 109144
- SCHEMBL1928712
- NSC109144
- AKOS006228957
- D88418
- Acetic acid, 2-methylcyclohexyl ester
- NS00009395
- 5726-19-2
- ethanoic acid 2-methylcyclohexyl ester
- UNII-DT3AUW483O
- 50539-19-0
- MFCD00021390
- Cyclohexanol, 2-methyl-, acetate
- ACETICACID2-METHYLCYCLOHEXYLESTER
- W-105478
- (2-methylcyclohexyl) acetate
- NSC-109144
- 2-Methylcyclohexl Acetate
- DTXSID70863609
- 54714-33-9
- EC 227-231-1
- DB-071215
- DB-053026
- A1329
- AKIIJALHGMKJEJ-UHFFFAOYSA-N
- O-METHYLCYCLOHEXYL ACETATE
- DTXCID40812200
- acetic acid,2-methylcyclohexan-1-ol
- Cyclohexanol, 2-methyl-, acetate, trans-
- CYCLOHEXANOL, 2-METHYL-, 1-ACETATE
- Cyclohexanol, 2-methyl-, acetate, (1R-trans)-
-
- Inchi: 1S/C9H16O2/c1-7-5-3-4-6-9(7)11-8(2)10/h7,9H,3-6H2,1-2H3
- InChI Key: AKIIJALHGMKJEJ-UHFFFAOYSA-N
- SMILES: O(C(C)=O)C1CCCCC1C
Computed Properties
- Exact Mass: 174.12564
- Monoisotopic Mass: 156.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3A^2
- XLogP3: 2.4
Experimental Properties
- Density: 0.95
- Boiling Point: 191.7 °C at 760 mmHg
- Flash Point: 191.7 °C at 760 mmHg
- PSA: 57.53
- LogP: 2.12820
2-Methylcyclohexanol acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM201114-500g |
2-Methylcyclohexyl acetate |
54714-33-9 | 95% | 500g |
$*** | 2023-05-30 | |
| Chemenu | CM201114-500g |
2-Methylcyclohexyl acetate |
54714-33-9 | 95% | 500g |
$804 | 2021-06-15 | |
| Ambeed | A364170-100g |
2-Methylcyclohexyl acetate |
54714-33-9 | 95+% | 100g |
$196.0 | 2025-04-18 |
2-Methylcyclohexanol acetate Suppliers
2-Methylcyclohexanol acetate Related Literature
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on 2-Methylcyclohexanol acetate
Professional Introduction to 2-Methylcyclohexanol Acetate (CAS No. 54714-33-9)
2-Methylcyclohexanol acetate, a compound with the chemical identifier CAS No. 54714-33-9, is a significant molecule in the realm of organic chemistry and pharmaceutical research. This ester, derived from 2-methylcyclohexanol, has garnered attention due to its versatile applications and structural properties that make it a valuable intermediate in synthetic chemistry.
The compound 2-Methylcyclohexanol acetate belongs to the class of cyclic esters, which are widely studied for their potential in drug development and industrial applications. Its molecular structure, featuring a cyclohexane ring substituted with a methyl group and an acetoxy group, contributes to its unique chemical behavior and reactivity. This makes it a fascinating subject for researchers exploring new synthetic pathways and functional materials.
In recent years, the study of such cyclic esters has seen significant advancements, particularly in the context of medicinal chemistry. The structural motif of 2-methylcyclohexanol acetate has been explored for its role in modulating biological pathways. For instance, derivatives of this compound have been investigated for their potential as intermediates in the synthesis of bioactive molecules targeting neurological disorders. The presence of the cyclohexane ring provides stability, while the acetoxy group offers opportunities for further functionalization, making it a versatile building block in drug design.
The pharmacological relevance of 2-methylcyclohexanol acetate has been further highlighted by its incorporation into various research studies aimed at developing novel therapeutic agents. Researchers have leveraged its structural features to create compounds with enhanced binding affinity and selectivity for specific biological targets. This has opened up new avenues for treating conditions such as inflammation and neurodegenerative diseases, where precise molecular interactions are crucial.
Moreover, the industrial significance of 2-methylcyclohexanol acetate cannot be overstated. Its use as an intermediate in the synthesis of more complex molecules has made it indispensable in fine chemical manufacturing. The compound’s stability under various reaction conditions and its compatibility with a wide range of reagents make it an excellent choice for large-scale production processes. This has implications not only in pharmaceuticals but also in agrochemicals and specialty chemicals, where high-purity intermediates are essential.
The latest research findings continue to reinforce the importance of 2-methylcyclohexanol acetate in chemical synthesis and drug development. Studies have demonstrated its efficacy in facilitating cross-coupling reactions, which are pivotal in constructing complex organic molecules. These reactions often require precise control over reaction conditions, and compounds like 2-methylcyclohexanol acetate provide the necessary stability and reactivity to achieve high yields and selectivity.
Another area where 2-methylcyclohexanol acetate has made significant contributions is in the field of green chemistry. The demand for sustainable synthetic methods has led researchers to explore eco-friendly alternatives to traditional chemical processes. The compound’s compatibility with catalytic systems that minimize waste and energy consumption aligns well with these principles. This has spurred innovation in developing greener synthetic routes that incorporate 2-methylcyclohexanol acetate as a key intermediate.
In conclusion, 2-Methylcyclohexanol acetate (CAS No. 54714-33-9) stands out as a compound of considerable interest in both academic research and industrial applications. Its structural features offer unique opportunities for synthetic chemistry, while its potential pharmacological benefits make it a valuable candidate for drug development. As research continues to uncover new applications and refine synthetic methodologies, the significance of this compound is expected to grow further, solidifying its role as a cornerstone in modern chemical science.
54714-33-9 (2-Methylcyclohexanol acetate) Related Products
- 615249-15-5(Bicyclo[2.2.1]heptane-2,5-diol, monoacetate, (1S,2S,4S,5R)- (9CI))
- 58081-36-0(TRICYCLO[3.3.1.13,7]DECAN-2-OL, 2-METHYL-, ACETATE)
- 63661-47-2(Cyclohexanol, methyl(1-methylethyl)-, acetate)
- 532435-22-6(1,4-CYCLOHEXANEDIOL, 2,5-DIMETHYL-, MONOACETATE, (1S,2S,4R,5R)-)
- 61009-96-9(1,5-Methanopentalen-6-ol, octahydro-, acetate)
- 92015-56-0(Bicyclo[3.2.1]octan-2-ol, acetate)
- 69686-63-1(Cyclohexanol, 4-methyl-2-(1,1,2-trimethylpropyl)-, acetate)
- 473546-44-0(Acetic acid;2-butylcyclohexan-1-ol)
- 612040-90-1(CYCLOHEXANOL, 2-BUTYL-, ACETATE, (1S,2S)-)
- 65478-23-1(TETRACYCLO[3.3.1.02,8.04,6]NONAN-3-OL, ACETATE)